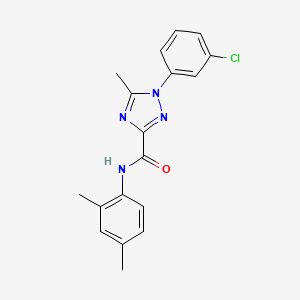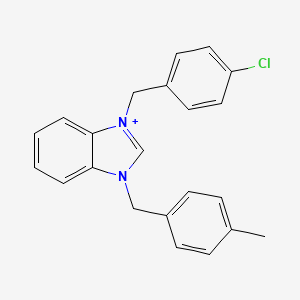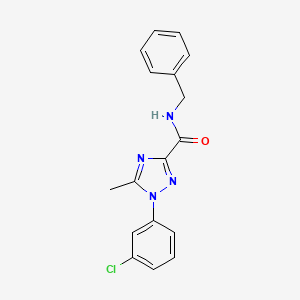
3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone: is a complex organic compound that features a cyclohexene ring, a carbaldehyde group, and a pyridazinyl hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone typically involves the following steps:
Formation of 3-Cyclohexene-1-carbaldehyde: This can be achieved through the oxidation of 3-cyclohexene-1-methanol using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Synthesis of 5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine: This intermediate can be prepared by reacting 5-bromo-6-oxo-1,6-dihydro-4-pyridazine with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3-Cyclohexene-1-carbaldehyde with 5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 3-Cyclohexene-1-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridazinyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products:
Oxidation: 3-Cyclohexene-1-carboxylic acid
Reduction: 3-Cyclohexene-1-methanol
Substitution: Various substituted pyridazinyl derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing hydrazone linkages.
Biology:
Biological Probes: The hydrazone moiety can be used to develop biological probes for detecting aldehydes and ketones in biological systems.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is not well-documented. the compound’s hydrazone moiety suggests it may interact with biological targets through the formation of Schiff bases with aldehydes and ketones. This interaction could potentially inhibit or modulate the activity of enzymes and other proteins involved in various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 3-Cyclohexene-1-carboxaldehyde
- 5-Bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine
- Cyclohexene derivatives
Comparison:
- 3-Cyclohexene-1-carboxaldehyde: This compound lacks the hydrazone and pyridazinyl moieties, making it less versatile in terms of chemical reactivity and potential applications.
- 5-Bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine: While this compound contains the pyridazinyl hydrazine moiety, it lacks the cyclohexene ring and aldehyde group, limiting its use in certain synthetic applications.
- Cyclohexene derivatives: These compounds may share the cyclohexene ring but lack the specific functional groups that confer unique reactivity and potential applications to 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone.
Propriétés
Formule moléculaire |
C11H13BrN4O |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
5-bromo-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H13BrN4O/c12-10-9(7-14-16-11(10)17)15-13-6-8-4-2-1-3-5-8/h1-2,6-8H,3-5H2,(H2,15,16,17)/b13-6+ |
Clé InChI |
QDARSAKWKPQOII-AWNIVKPZSA-N |
SMILES isomérique |
C1CC(CC=C1)/C=N/NC2=C(C(=O)NN=C2)Br |
SMILES canonique |
C1CC(CC=C1)C=NNC2=C(C(=O)NN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![3-methoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B13370128.png)
![N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)

![4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide](/img/structure/B13370160.png)

![2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)](/img/structure/B13370169.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)

![3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370199.png)
![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B13370205.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)

